molecular formula C10H7F3N2O B12958943 1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B12958943
M. Wt: 228.17 g/mol
InChI Key: GVARGJPEYSDJOQ-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a pyrrolo[2,3-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with suitable amines or amides. One common method includes the use of trifluoromethyl-substituted pyridines as starting materials, which undergo cyclization reactions to form the desired pyrrolo[2,3-b]pyridine ring system . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for commercial applications .

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrrolo[2,3-b]pyridine ring system can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is unique due to the presence of the pyrrolo[2,3-b]pyridine ring system, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H7F3N2O

Molecular Weight

228.17 g/mol

IUPAC Name

1-[4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethanone

InChI

InChI=1S/C10H7F3N2O/c1-5(16)6-4-15-9-8(6)7(2-3-14-9)10(11,12)13/h2-4H,1H3,(H,14,15)

InChI Key

GVARGJPEYSDJOQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=NC=CC(=C12)C(F)(F)F

Origin of Product

United States

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